molecular formula C11H13NO2 B13682971 1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one

1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one

Katalognummer: B13682971
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: WRBXMAFMPHFQHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and a methylbutenone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Analyse Chemischer Reaktionen

1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxypyridin-3-yl)-3-methylbut-2-en-1-one can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

1-(2-methoxypyridin-3-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H13NO2/c1-8(2)7-10(13)9-5-4-6-12-11(9)14-3/h4-7H,1-3H3

InChI-Schlüssel

WRBXMAFMPHFQHW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=C(N=CC=C1)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.